

Application Notes and Protocols for Apixaban Analysis Using a Deuterated Standard

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Compound of Interest		
Compound Name:	Apixaban-d3	
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This document provides detailed application notes and protocols for the quantitative analysis of Apixaban in biological matrices, primarily human plasma, utilizing a deuterated internal standard. The methodologies outlined are based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity, selectivity, and accuracy for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.

Introduction

Apixaban is an oral, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic events. Accurate quantification of Apixaban in biological samples is crucial for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing bleeding risks. The use of a stable isotope-labeled internal standard, such as a deuterated Apixaban analog (e.g., **Apixaban-d3**, Apixaban-¹³CD₃, or [(¹³C, ²H₇]-Apixaban), is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the analytical results.[1][2][3] This document details three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Sample Preparation Techniques



The choice of sample preparation technique depends on the desired level of sample cleanup, sensitivity requirements, and laboratory throughput.

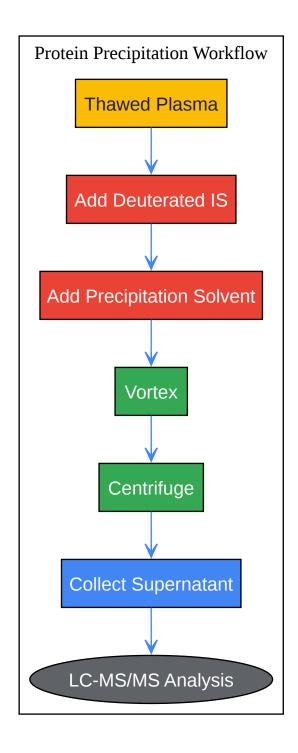
Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method suitable for high-throughput analysis.[1] It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation.

- Sample Thawing: Allow frozen plasma samples to thaw completely at room temperature (18–21°C).[1]
- Vortexing: Briefly vortex the thawed plasma samples to ensure homogeneity.[1]
- Aliquoting: Transfer 100 μL of the plasma sample into a clean microcentrifuge tube.[1]
- Internal Standard Spiking: Add 50 μL of the deuterated Apixaban internal standard (IS) working solution (e.g., 1 μg/mL Apixaban-d3 in methanol) to the plasma sample.[1]
- Precipitation: Add 450 μL of cold methanol (or acetonitrile) to the sample.[1]
- Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[1]
- Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
- Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.[1]

Workflow for Protein Precipitation





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Caption: A schematic of the protein precipitation workflow for Apixaban analysis.

Liquid-Liquid Extraction (LLE)

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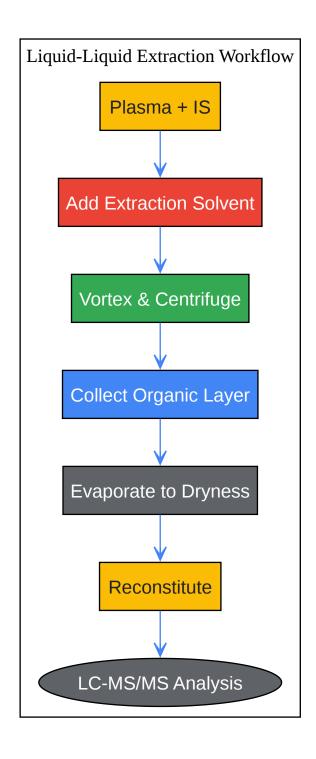


LLE is a more selective sample preparation technique that involves the partitioning of the analyte from the aqueous sample matrix into an immiscible organic solvent. This method provides a cleaner extract compared to PPT, reducing matrix effects.[2][4]

- Sample Thawing and Vortexing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[2]
- Aliquoting and IS Spiking: In a polypropylene tube, add 50 μL of the deuterated Apixaban IS working solution. To this, add 250 μL of the plasma sample.[2]
- Acidification: Add a small volume of acid (e.g., phosphoric acid and formic acid) and vortex.
 [2]
- Extraction: Add 2 mL of an organic solvent mixture, such as ethyl acetate and methyl tertiary butyl ether (MTBE) in a 70:30 ratio.[2]
- Vortexing: Vortex the mixture vigorously for an appropriate time to ensure efficient extraction.
- Centrifugation: Centrifuge the tubes at approximately 4090 x g for 4 minutes at 5°C to separate the aqueous and organic layers.[4]
- Supernatant Transfer: Transfer 1 mL of the upper organic layer into a clean tube.
- Evaporation: Evaporate the organic solvent to dryness at 50°C under a stream of nitrogen.[4]
- Reconstitution: Reconstitute the dried residue with 0.5 mL of a reconstitution solution (e.g., acetonitrile and water, 70:30 v/v).[4]
- Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[4]

Workflow for Liquid-Liquid Extraction





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Caption: A diagram illustrating the liquid-liquid extraction process for Apixaban.

Solid-Phase Extraction (SPE)

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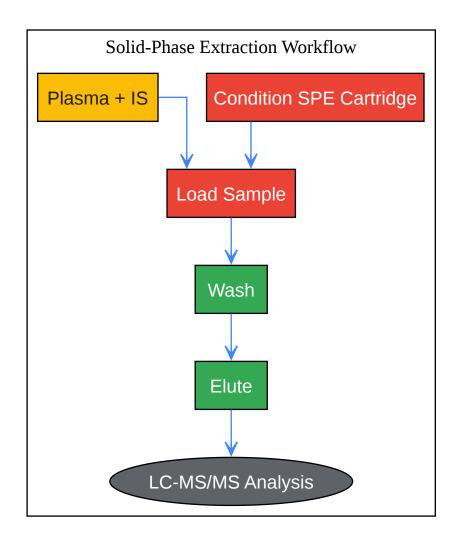


SPE is a highly selective sample preparation method that provides the cleanest extracts, minimizing matrix effects and improving assay sensitivity. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[5]

- Sample Pre-treatment: Acidify 200 μL of a plasma sample.[5]
- Internal Standard Spiking: Add the deuterated Apixaban IS to the pre-treated sample.
- SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis MCX) according to the manufacturer's instructions.
- Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with a weak solvent to remove interferences while retaining Apixaban and the IS.
- Elution: Elute Apixaban and the IS from the cartridge using a strong solvent.
- Evaporation and Reconstitution (if necessary): The eluent may be evaporated and reconstituted in the mobile phase for analysis.
- Analysis: Inject 10 μL of the eluent onto the LC-MS/MS system.[5]

Workflow for Solid-Phase Extraction





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Caption: A flowchart of the solid-phase extraction procedure for Apixaban.

LC-MS/MS Analysis

The analysis of the prepared samples is performed using a liquid chromatography system coupled with a tandem mass spectrometer.

Typical LC-MS/MS Parameters



Parameter	Recommended Conditions	
LC System	UPLC or HPLC system[1][4]	
Column	C18 reverse-phase column (e.g., Thermo Hypersil Gold C18, 150 x 2.1 mm, 1.9 μm)[1]	
Mobile Phase A	2.5 mM ammonium formate (pH 3.0) in water or 0.1% formic acid in water[1]	
Mobile Phase B	100% methanol with 0.1% formic acid or acetonitrile with 0.1% formic acid[1]	
Flow Rate	0.35 mL/min[1]	
Gradient	A gradient elution is typically used for optimal separation.[1]	
Injection Volume	5-10 μL	
Mass Spectrometer	Triple quadrupole mass spectrometer[1]	
Ionization Mode	Electrospray Ionization (ESI) Positive[1]	
MRM Transitions	Apixaban: m/z 460.2 > 443.2; Apixaban-¹³CD₃: m/z 464.2 > 447.4[2][4]	

Quantitative Data Summary

The following tables summarize typical performance characteristics of the described methods for Apixaban analysis.

Table 1: Method Validation Parameters



Parameter	Protein Precipitation	Liquid-Liquid Extraction	Solid-Phase Extraction
Linearity Range (ng/mL)	1 - 5000[1]	1 - 301.52[2][4]	1 - 250[5]
Correlation Coefficient (r²)	≥ 0.997[1][6]	≥ 0.99[2][4]	> 0.99[5]
Lower Limit of Quantification (LLOQ) (ng/mL)	1[1]	1[2][4]	0.05[5]
Intra-day Precision (%CV)	< 15%[1]	0.70% - 6.98%[2]	Not Specified
Inter-day Precision (%CV)	< 15%[1]	0.70% - 6.98%[2]	Not Specified
Accuracy (%)	94.8% - 111.4%[1]	89.2% - 107.2%[2]	Not Specified
Extraction Recovery (%)	~16%[1][6]	> 98%[2][4]	Not Specified

Table 2: Deuterated Internal Standards for Apixaban

Analysis

Deuterated Standard	MRM Transition (m/z)	Reference
Apixaban-d3	463.3 → 202.0	[7]
Apixaban-¹3CD₃	464.2 > 447.4	[2][4]
[(¹³C, ²H⁊]-Apixaban	468.22 → 451.30	[3]

Conclusion

The selection of a sample preparation method for Apixaban analysis should be guided by the specific requirements of the study. Protein precipitation offers a rapid and simple approach for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with high recovery rates. Solid-phase extraction yields the cleanest extracts, which is ideal for



applications requiring the highest sensitivity and minimal matrix interference. The use of a deuterated internal standard is paramount in all methodologies to ensure accurate and reliable quantification. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to develop and validate robust analytical methods for Apixaban.

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